2-Methyleicosane

Übersicht

Beschreibung

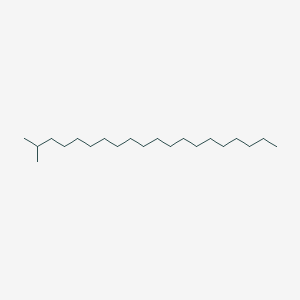

2-Methyleicosane is a branched alkane with the molecular formula C21H44. It is a derivative of eicosane, featuring a methyl group attached to the second carbon atom. This compound is known for its unique structural properties and is used in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyleicosane typically involves the alkylation of eicosane. One common method is the Friedel-Crafts alkylation, where eicosane reacts with a methyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of unsaturated precursors. This process is carried out in high-pressure reactors with hydrogen gas and a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is typically conducted at elevated temperatures (150°C to 200°C) and pressures (50-100 atm).

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyleicosane primarily undergoes reactions typical of alkanes, including:

Oxidation: Under controlled conditions, it can be oxidized to form alcohols, ketones, or carboxylic acids.

Reduction: Although already fully saturated, it can participate in hydrogenation reactions to remove any impurities.

Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or elevated temperatures.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic or neutral conditions.

Reduction: Hydrogen gas (H2) with a metal catalyst like Pd/C.

Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.

Major Products:

Oxidation: 2-Methyleicosanol, 2-Methyleicosanone, and 2-Methyleicosanoic acid.

Reduction: Pure this compound.

Substitution: 2-Chloro-2-methyleicosane or 2-Bromo-2-methyleicosane.

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Methyleicosane serves as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure. Its stability and predictability make it an ideal standard for calibrating analytical instruments.

Biology

In biological research, this compound plays a significant role in the study of cuticular hydrocarbons in insects. These hydrocarbons are essential for:

- Communication: They facilitate mating behaviors and territorial displays among species such as crickets.

- Chemical Signaling: It is involved in pheromone blends that attract specific moth species, highlighting its ecological significance .

Medicine

The compound is being investigated for its potential use in drug delivery systems . Its hydrophobic nature allows it to encapsulate drugs effectively, enhancing stability and bioavailability .

Industry

In industrial applications, this compound is utilized for:

- Lubricants and Waxes: Its properties make it suitable for formulating high-performance lubricants.

- Phase Change Materials: It is used in thermal energy storage systems due to its ability to absorb and release heat efficiently .

Case Study 1: Insect Communication

A study examining the cuticular hydrocarbons of crickets revealed that variations in the concentration of this compound influence mating success. Males producing specific hydrocarbon profiles, including this compound, exhibited higher attractiveness to females .

Case Study 2: Antifungal Properties

Research involving Bacillus subtilis identified this compound as a minor component of extracellular metabolites with potential antifungal properties. The compound was part of a blend that demonstrated efficacy against various fungal pathogens .

Wirkmechanismus

As a hydrocarbon, 2-Methyleicosane does not have a specific biological mechanism of action. its physical properties, such as hydrophobicity and melting point, make it useful in various applications. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability.

Vergleich Mit ähnlichen Verbindungen

Eicosane: The parent compound, lacking the methyl group at the second position.

2-Methylhexadecane: A shorter chain analog with similar branching.

2-Methyldocosane: A longer chain analog with similar branching.

Uniqueness: 2-Methyleicosane is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. Its melting point, boiling point, and hydrophobicity differ from its analogs, making it suitable for specialized applications in various fields.

Biologische Aktivität

2-Methyleicosane, a branched alkane with the chemical formula C21H44, is part of a larger class of hydrocarbons known as alkanes or paraffins. This compound is characterized by a methyl group attached to the second carbon of the eicosane chain. While research on the biological activity of this compound is limited compared to other compounds, several studies have explored its potential effects and applications.

This compound is categorized as a saturated hydrocarbon, which affects its solubility and reactivity. Its molecular structure contributes to its physical properties, such as melting and boiling points, which are crucial for understanding its behavior in biological systems.

Antimicrobial Properties

Recent studies have indicated that various hydrocarbons, including this compound, exhibit antimicrobial properties. For instance, research has shown that similar compounds can inhibit the growth of bacteria and fungi. A study on volatile oils from plants found that certain aliphatic hydrocarbons displayed significant antimicrobial activity against pathogens such as E. coli and S. aureus . Although specific data for this compound is sparse, its structural similarity to these active compounds suggests potential antimicrobial effects.

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of hydrocarbons have been documented in various studies. For example, certain aliphatic compounds have demonstrated antiproliferative activity against cancer cell lines. While direct studies on this compound are lacking, related compounds have shown IC50 values indicating their effectiveness in inhibiting cell growth in cancer models . Future investigations could elucidate whether this compound possesses similar properties.

Insecticidal Activity

Research into the insecticidal properties of alkanes has revealed that some compounds can act as repellents or toxicants against various insect species. For instance, studies have shown that certain long-chain hydrocarbons affect insect behavior and physiology . Although specific studies on this compound are not available, its classification within this group suggests potential utility in pest management.

Case Studies and Research Findings

- Antimicrobial Activity : A comparative analysis involving various hydrocarbons demonstrated that long-chain alkanes could inhibit bacterial growth significantly. The study highlighted the importance of chain length and branching in determining antimicrobial efficacy .

- Cytotoxicity Assessment : In a study assessing the cytotoxicity of plant extracts containing long-chain alkanes, results showed varying degrees of cell viability reduction in human cancer cell lines when treated with extracts rich in these compounds . This raises the possibility that this compound may contribute to similar effects when isolated or used in formulations.

- Insect Behavioral Studies : Research focusing on the impact of volatile compounds on insect behavior indicated that long-chain hydrocarbons could disrupt normal locomotion patterns in pests like Drosophila suzukii. Such findings suggest that further exploration into this compound's effects on insect behavior could be beneficial for developing new pest control strategies .

Data Summary

| Property/Activity | Result |

|---|---|

| Antimicrobial Activity | Potentially effective against E. coli and S. aureus (based on structural similarity) |

| Cytotoxicity | Similar compounds show IC50 values indicating antiproliferative effects on cancer cells |

| Insecticidal Activity | Long-chain alkanes exhibit repellent properties; further research needed for specific effects of this compound |

Eigenschaften

IUPAC Name |

2-methylicosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h21H,4-20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKZKPUBHSWMNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50200836 | |

| Record name | Isoheneicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52845-08-6 | |

| Record name | Isoheneicosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052845086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoheneicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOHENEICOSANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94A1IJ5F09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.